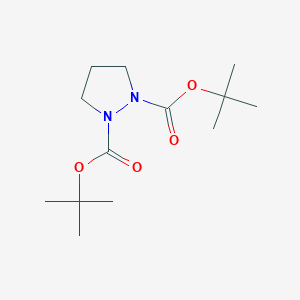

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

概要

説明

Di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS: 146605-64-3) is a pyrazolidine-based compound featuring two tert-butyl ester groups at the 1- and 2-positions of the five-membered heterocyclic ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazine derivatives, pharmaceutical scaffolds, and chiral catalysts . Its synthesis typically involves cyclization reactions between di-tert-butyl azodicarboxylate and 1,3-dibromopropane under basic conditions (e.g., NaH/THF), yielding the product in 68–96% efficiency depending on the method . The tert-butyl groups enhance solubility in nonpolar solvents, rendering the compound an oil at room temperature, while derivatives with aromatic substituents (e.g., phenyl or naphthyl groups) exhibit similar physical properties . Spectroscopic characterization, including ¹H NMR (δ 1.36 ppm for tert-butyl protons) and HRMS, confirms its structural integrity .

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl pyrazolidine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) in methanol. The reaction is typically carried out under ice bath conditions, followed by stirring at room temperature for several hours. The resulting product is then isolated by filtration and washed with hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

化学反応の分析

Types of Reactions

Di-tert-butyl pyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-1,2-dicarboxylate derivatives, while reduction can produce different reduced forms of the compound.

科学的研究の応用

Di-tert-butyl pyrazolidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of various chemical products and materials.

作用機序

The mechanism of action of di-tert-butyl pyrazolidine-1,2-dicarboxylate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Structural Analogues within Pyrazolidine Dicarboxylates

Key Compounds:

Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate

- Structure : Incorporates a phenyl group at the 3-position of the pyrazolidine ring.

- Synthesis : Synthesized via BF₃·Et₂O-mediated dehydration of a hydroxy precursor, yielding 68% as an oil .

- Properties : Similar solubility to the parent compound but with altered reactivity due to steric and electronic effects of the phenyl group.

tert-Butyl Benzyl Pyrazolidine-1,2-dicarboxylate (148)

- Structure : Features a benzyl substituent.

- Synthesis : Prepared via alkylation with 1,3-dibromopropane under NaOH/TEAB conditions (79% yield) .

- Applications : Used in iminium ion catalysis studies, highlighting its role in asymmetric synthesis .

Table 1: Comparison of Pyrazolidine Dicarboxylate Analogues

Pyrrolidine and Piperazine Derivatives

Key Compounds:

Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- Structure : Pyrrolidine ring (5-membered, one N atom) with a hydroxyl group.

- Synthesis : Tosylation of a hydroxy precursor yields 96% as a solid (mp 98–99°C) .

- Applications : Intermediate in positron emission tomography (PET) imaging agents .

Di-tert-butyl Piperazine-1,2-dicarboxylate Structure: Piperazine ring (6-membered, two N atoms). Synthesis: Hydrogenation with Pd/C in methanol . Properties: Higher molecular weight (286.37 g/mol) and rigidity compared to pyrazolidine analogues .

Table 2: Pyrrolidine/Piperazine vs. Pyrazolidine Derivatives

Triazolidine and Other Heterocyclic Derivatives

Key Compounds:

Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f) Structure: Triazolidine core with a boronate ester. Synthesis: Prepared via DIPEA/DPPA catalysis (mp 172–177°C) . Applications: Potential use in Suzuki-Miyaura cross-coupling reactions due to the MIDA-boryl group .

Table 3: Heterocyclic Derivatives Comparison

生物活性

Di-tert-butyl pyrazolidine-1,2-dicarboxylate (DBPDC) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological properties of DBPDC, including its synthesis, pharmacological effects, and relevant case studies.

This compound has the chemical formula and a molecular weight of 272.35 g/mol. The compound is characterized by two tert-butyl groups and two carboxylate functionalities attached to a pyrazolidine ring. The synthesis of DBPDC typically involves the reaction of di-tert-butyl hydrazodiformate with suitable reagents under controlled conditions, resulting in a high yield of the product .

Pharmacological Activities

DBPDC exhibits a range of biological activities that have been explored in various studies:

- Antioxidant Activity : Research indicates that DBPDC possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Effects : Compounds related to pyrazolidines have shown antibacterial properties. Studies have indicated that DBPDC and its derivatives may inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents .

- Anticancer Potential : Preliminary investigations into the anticancer effects of DBPDC suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

- Enzyme Inhibition : DBPDC has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of serine peptidases, which are involved in various physiological processes .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of DBPDC:

-

Antioxidant Study :

- A study assessed the antioxidant capacity of DBPDC using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels, demonstrating its potential as an antioxidant agent.

-

Antimicrobial Evaluation :

- In vitro tests were conducted against Gram-positive and Gram-negative bacteria. DBPDC exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity :

- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with DBPDC resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating that DBPDC could be a lead compound for further anticancer drug development.

-

Enzyme Inhibition Assays :

- DBPDC was tested against serine peptidases, showing competitive inhibition with IC50 values indicating effective enzyme blockade at low concentrations. This suggests potential therapeutic applications in diseases where these enzymes play a critical role.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Di-tert-butyl pyrazolidine-1,2-dicarboxylate?

The compound is synthesized via nucleophilic substitution between di-tert-butyl azodicarboxylate and 1,3-dibromopropane in aprotic solvents, achieving yields up to 85% . Alternative routes involve cyclization reactions using MIDA-boryl intermediates under catalytic conditions (e.g., DIPEA/DPPA in MeCN), producing derivatives like Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f) with yields dependent on reaction time and stoichiometry .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on multi-spectroscopic analysis:

- NMR : , , and NMR verify backbone connectivity and substituent positioning .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na] peaks for derivatives like 6e and 6g) .

- IR : Absorption bands (e.g., C=O stretches at 1740–1700 cm) validate functional groups .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates, while bases like DIPEA or KCO facilitate deprotonation. Catalytic DMAP or TBAB improves yields in SN2 or coupling reactions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

Chiral HPLC with ODH columns (n-hexane/i-PrOH = 95/5, λ = 210 nm) resolves enantiomers. For example, (3R,5S)-di-tert-butyl 3-hydroxy-5-(naphthalen-2-yl)pyrazolidine-1,2-dicarboxylate shows distinct retention times (major: 9.8 min; minor: 5.2 min) .

Q. What strategies enable functionalization of the pyrazolidine ring?

- Electrophilic substitution : MIDA-boryl groups are introduced via DIC/DMAP-mediated coupling .

- Alkylation : 4-Nitrobenzyl bromide reacts with the triazolidine intermediate (6f) in DMF/KCO, forming 6g with regioselectivity .

- Catalytic desymmetrization : Rhodium catalysts enable enantioselective carbonylations of mesoalkenes, generating chiral hydrazine derivatives .

Q. How does X-ray crystallography contribute to structural analysis?

Monoclinic crystal systems (e.g., space group ) reveal bond angles and torsional strain. For Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate, parameters include Å, , and , validated via refinement () .

Q. What computational methods support mechanistic studies of its reactivity?

DFT calculations model transition states for cycloaddition or ring-opening reactions. HRMS-validated intermediates (e.g., m/z 455.2142 for [M+Na] in 6e) align with theoretical mass predictions .

Q. How do steric effects influence its stability under varying conditions?

tert-Butyl groups provide steric shielding, reducing hydrolysis rates in acidic media. Stability assays in MeCN/HO (1:1) at 25°C show >90% integrity over 24 hours, monitored via NMR .

Q. Methodological Considerations

- Contradictions in Data : While reports high yields for MIDA-boryl derivatives, scalability may vary with solvent purity or catalyst loading.

- Safety Protocols : No ecological toxicity data exists for this compound; handle under inert atmospheres and dispose via incineration .

特性

IUPAC Name |

ditert-butyl pyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJVHTYTEYACIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464135 | |

| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146605-64-3 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146605-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。